(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It is known to be used in the preparation of triazole antifungal agents, but the exact reactions are not specified.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 536.4±60.0 °C and a predicted density of 1.43±0.1 g/cm3 . It is predicted to be slightly soluble in water (0.11 g/L at 25 ºC) . It is also predicted to have a pKa of 11.74±0.29 .Scientific Research Applications
Antifungal Applications
Synthesis and Antifungal Activity : This compound, as a stereoisomer of TAK-187, demonstrates potent antifungal activity, particularly against Candida albicans, and has been evaluated for its biological activity in relation to its stereochemistry (Tasaka et al., 1997).
Prodrug Development for Antifungal Agents : The compound has been explored as a prodrug candidate for antifungal agents, with a focus on enhancing water solubility for injectable formulations (Ichikawa et al., 2001).
Synthesis and Metabolites : The synthesis of the compound's stereoisomers and its metabolites has been studied to determine their antifungal efficacy and pharmacokinetic properties (Ichikawa et al., 2001).
Pharmacological Properties
Solubility and Pharmacokinetics : Research has been conducted to understand the solubility thermodynamics and partitioning processes of the compound in biologically relevant solvents, which is critical for its pharmacological efficacy (Volkova et al., 2020).
Molecular Docking Studies : Molecular docking studies have been performed to understand how the compound interacts with target enzymes, providing insights into its mechanism of action (Zou et al., 2014).
Synthesis and Characterization
Stereocontrolled Synthesis : The compound's synthesis involves stereocontrolled processes, which are crucial for its biological activity and specificity (Kitazaki et al., 1999).
DFT and Spectroscopic Studies : Detailed density functional theory (DFT) and spectroscopic studies have been conducted to characterize the compound and understand its electronic properties (Zacharias et al., 2018).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. Given its use in the preparation of triazole antifungal agents, it may be involved in inhibiting the fungal enzyme lanosterol 14α-demethylase, but this is speculative without further information.
Properties
IUPAC Name |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBOQOMPIKJBI-ISVAXAHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443549 | |
Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170863-34-0 | |
Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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